Dasolampanel Dasolampanel Dasolampanel is a member of tetrazoles.
Brand Name: Vulcanchem
CAS No.: 503294-13-1
VCID: VC0525049
InChI: InChI=1S/C17H20ClN5O3/c18-12-2-1-3-14(15(12)16-20-22-23-21-16)26-11-5-4-9-8-19-13(17(24)25)7-10(9)6-11/h1-3,9-11,13,19H,4-8H2,(H,24,25)(H,20,21,22,23)/t9-,10+,11-,13-/m0/s1
SMILES: O=C([C@H]1NC[C@]2([H])CC[C@H](OC3=CC=CC(Cl)=C3C4=NN=NN4)C[C@]2([H])C1)O
Molecular Formula: C17H20ClN5O3
Molecular Weight: 377.8 g/mol

Dasolampanel

CAS No.: 503294-13-1

Cat. No.: VC0525049

Molecular Formula: C17H20ClN5O3

Molecular Weight: 377.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dasolampanel - 503294-13-1

Specification

CAS No. 503294-13-1
Molecular Formula C17H20ClN5O3
Molecular Weight 377.8 g/mol
IUPAC Name (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C17H20ClN5O3/c18-12-2-1-3-14(15(12)16-20-22-23-21-16)26-11-5-4-9-8-19-13(17(24)25)7-10(9)6-11/h1-3,9-11,13,19H,4-8H2,(H,24,25)(H,20,21,22,23)/t9-,10+,11-,13-/m0/s1
Standard InChI Key LAKQPSQCICNZII-NOHGZBONSA-N
Isomeric SMILES C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O
SMILES O=C([C@H]1NC[C@]2([H])CC[C@H](OC3=CC=CC(Cl)=C3C4=NN=NN4)C[C@]2([H])C1)O
Canonical SMILES C1CC2CNC(CC2CC1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

Dasolampanel has a complex molecular structure characterized by specific stereochemistry and functional groups that contribute to its pharmacological activity. The compound's base form and its etibutil tosylate salt have distinct properties important for research and pharmaceutical applications.

The following table summarizes the key chemical identifiers for Dasolampanel and its etibutil tosylate salt:

PropertyDasolampanelDasolampanel Etibutil Tosylate
CAS Number503291-52-9503291-53-0
Molecular FormulaC23H32ClN5O3C30H40ClN5O6S
Molecular Weight461.985 g/mol634.2 g/mol
Defined Stereocenters4/44/4
IUPAC Name-2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonic acid

The molecular structure features a tetrazole ring connected to a chlorophenoxy group, which is linked to a decahydroisoquinoline structure with a carboxylate ester moiety . This complex arrangement contributes to the compound's specific binding characteristics at target receptors.

Physical and Chemical Characteristics

Dasolampanel etibutil tosylate is characterized by several notable physical and chemical properties that influence its pharmacological behavior and formulation potential. The etibutil group enhances the lipophilicity of the compound, potentially improving its membrane permeability and pharmacokinetic profile. This modification represents a rational drug design approach to optimize the compound's bioavailability and distribution.

The tosylate salt form offers advantages in terms of stability and solubility compared to the free base, making it potentially more suitable for pharmaceutical formulation. This salt formation represents a common pharmaceutical practice to improve drug properties without altering the therapeutic activity of the parent compound .

Pharmacological Properties

Mechanism of Action

Dasolampanel functions primarily as a competitive antagonist of both AMPA and kainate receptors, which are ionotropic glutamate receptors involved in fast excitatory neurotransmission in the central nervous system . By blocking these receptors, Dasolampanel can potentially modulate pain signaling pathways, particularly those involved in central sensitization mechanisms that contribute to chronic pain conditions.

The compound's binding to these receptors prevents glutamate-mediated activation, thereby reducing neuronal excitability in pain pathways. This mechanism differs from opioid analgesics and other pain medications, offering a novel approach to pain management that may avoid some of the limitations and adverse effects associated with currently available treatments .

Pharmacokinetics and Metabolism

While detailed pharmacokinetic data is limited in the available literature, the structural features of Dasolampanel, particularly in its etibutil tosylate form, suggest characteristics that would influence its absorption, distribution, metabolism, and excretion. The enhanced lipophilicity conferred by the etibutil group likely affects the compound's ability to cross biological membranes, including the blood-brain barrier, which is essential for its central nervous system activity.

Clinical Applications and Research

Clinical Trial Outcomes

Despite promising early results, Dasolampanel encountered challenges in later-stage clinical development. Phase 2 clinical trials evaluating the compound for osteoarthritis pain and diabetic peripheral neuropathic pain failed to demonstrate sufficient efficacy to warrant further development for these specific indications . These outcomes highlight the complex nature of pain mechanisms and the challenges in developing effective analgesics for diverse pain conditions.

The table below summarizes the key clinical findings for Dasolampanel:

Clinical StudyPopulationOutcomeReference
Human Volunteer StudyHealthy subjects with capsaicin-induced painReduced pain and hyperalgesia
Phase 2 TrialPatients with osteoarthritis of the kneeFailed to achieve positive results
Phase 2 TrialPatients with diabetic peripheral neuropathic painFailed to achieve positive results

These clinical trial results illustrate the challenges in translating promising preclinical and early clinical findings into effective treatments for complex pain conditions, a common hurdle in analgesic drug development.

Additional Biological Activities

Beyond its application in pain management, Dasolampanel and related compounds have been investigated for other potential biological activities. Research has suggested possible antimicrobial and anti-inflammatory effects for derivatives of this compound, indicating broader potential applications beyond analgesia. Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting possible utility in developing antimicrobial therapeutic agents.

These additional biological activities remain areas of active research and may represent alternative development pathways for Dasolampanel or structurally related compounds.

Comparison with Similar Compounds

Structural and Functional Relationships

Dasolampanel belongs to a broader class of glutamate receptor antagonists, with specific structural features that distinguish it from other compounds in this category. While detailed comparative data is limited in the available literature, the compound's unique etibutil group enhances its lipophilicity compared to similar compounds.

The tosylate salt formation represents a common pharmaceutical approach to improve drug properties while maintaining the therapeutic activity of the parent compound. This modification can influence solubility, stability, and other physicochemical properties critical for drug formulation and bioavailability .

Advantages and Limitations

As a competitive antagonist of AMPA and kainate receptors, Dasolampanel offers potential advantages compared to other analgesic compounds that work through different mechanisms. The compound's targeted action on glutamate signaling may provide pain relief without the adverse effects associated with opioid analgesics, such as respiratory depression, physical dependence, and abuse potential .

Future Research Directions

Optimization Opportunities

Despite the setbacks in clinical trials for specific pain indications, the unique mechanism of action and promising early results suggest potential opportunities for optimization of Dasolampanel or related compounds. Future research may focus on structural modifications to enhance receptor selectivity, improve pharmacokinetic properties, or reduce potential side effects.

The development of alternative formulations, delivery systems, or combination therapies may also represent avenues to overcome the limitations observed in previous clinical trials. Additionally, a deeper understanding of the relationship between glutamate receptor antagonism and specific pain mechanisms could guide more targeted clinical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator